![molecular formula C13H21N3 B1491645 1-エチル-3-(ピペリジン-4-イル)-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール CAS No. 2098089-69-9](/img/structure/B1491645.png)
1-エチル-3-(ピペリジン-4-イル)-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール
説明
“1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a compound that belongs to the class of organic compounds known as indanes . These are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学的研究の応用
私は「1-エチル-3-(ピペリジン-4-イル)-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール」の科学研究における応用に関する情報を収集するために調査を行いました。しかし、化合物の特異性と科学研究の性質から、その独自の応用に関する詳細情報は、一般に公開されている情報源では限られています。以下は、ピラゾールおよびピペリジン誘導体の一般的な特性と活性に基づいた、潜在的な応用のいくつかです。
薬理学的応用
ピラゾール誘導体は、さまざまな薬理学的応用における可能性について研究されてきました。それらは、M. 結核 に対する抗結核活性、ならびにセリン/スレオニン-プロテインキナーゼB-rafなどのタンパク質に結合する能力 について研究されています。 ピペリジン誘導体もまた、創薬において重要であり、抗癌剤、抗菌剤、鎮痛剤、抗炎症剤、抗精神病剤としての有望な候補として注目されています .
化学的性質と用途
ピラゾールおよびピペリジン誘導体の化学的性質は、医薬品試験および開発におけるそれらの使用にとって重要です。 例えば、特定のピラゾール誘導体は、標的タンパク質分解のためのPROTAC開発において、剛性リンカーとして使用されてきました . ピペリジン核は、医薬品合成におけるキラル最適化に不可欠です .
合成戦略
ピラゾール核の合成には、多成分反応、双極子環状付加、ヒドラジンとカルボニル系との環状縮合などのさまざまな戦略が関与します . これらの方法は、創薬開発における潜在的な用途を持つ、多様な化合物を生成するために不可欠です。
将来の方向性
Piperidines, which are part of the structure of “1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
It’s worth noting that piperidine derivatives, a key component of this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives have been widely studied .
Result of Action
Piperidine derivatives are known to have a range of biological and pharmacological effects .
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors .
生化学分析
Biochemical Properties
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of serine/threonine-protein kinase B-raf, a protein involved in cell signaling pathways . This inhibition can lead to alterations in downstream signaling processes, affecting various cellular functions. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with serine/threonine-protein kinase B-raf can lead to changes in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, it may affect the expression of genes involved in these processes, thereby altering cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of serine/threonine-protein kinase B-raf, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the MAPK signaling pathway, leading to changes in cellular responses. Additionally, the compound may interact with other enzymes and receptors, either inhibiting or activating their functions, which contributes to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its biochemical properties and effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may interact with intracellular proteins and organelles . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding affinity, which determine its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The precise localization of the compound can influence its interactions with biomolecules and its overall biochemical and pharmacological properties.
特性
IUPAC Name |
1-ethyl-3-piperidin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMPRASTPDPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




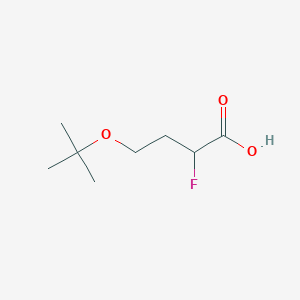
amine hydrochloride](/img/structure/B1491568.png)
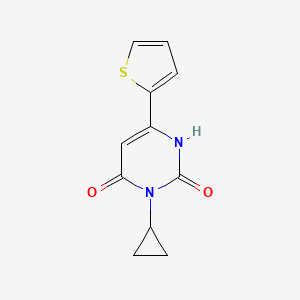
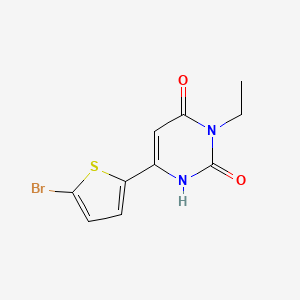
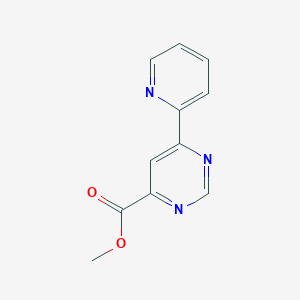
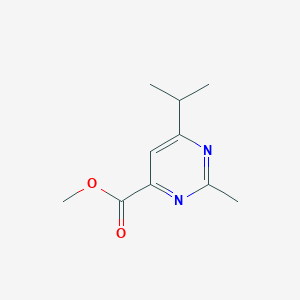

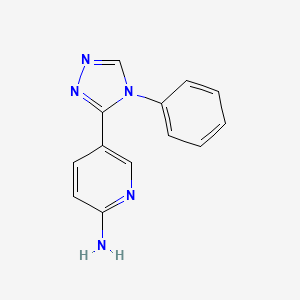
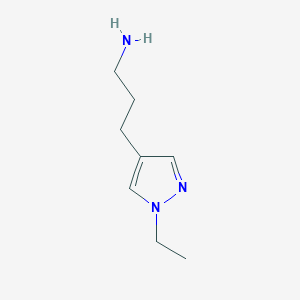
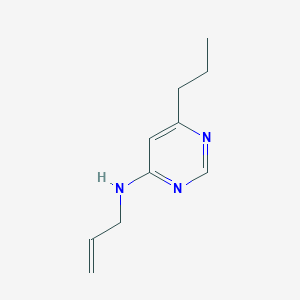
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
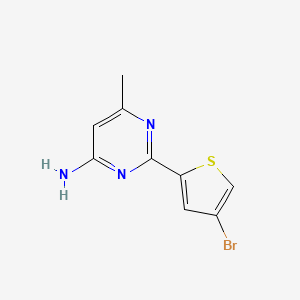
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1491585.png)